molecular formula C16H19ClN2O3S B2930383 1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide CAS No. 1286721-89-8

1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide

Cat. No. B2930383
CAS RN: 1286721-89-8
M. Wt: 354.85
InChI Key: AZPJUIXHKLXWHL-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly known as RQ-00203078, and it is a potent and selective inhibitor of the protein kinase CK2.

Scientific Research Applications

Methane Utilization and Environmental Impact

Methane as a Resource:

  • Methane is an abundant gas used in energy recovery systems and has potential biotechnological applications, such as in the production of single-cell protein, biopolymers, and other valuable chemicals through the action of methanotrophs, bacteria that use methane as their sole carbon source (Strong, Xie, & Clarke, 2015).

Methane Oxidation:

  • Studies on methane oxidation highlight the environmental role of methane-oxidizing bacteria in limiting methane emissions, a potent greenhouse gas. Methanotrophs, which oxidize methane to CO2 in aerobic conditions, have been explored for their potential in mitigating methane emissions from various sources (Mishra, Shukla, & Shukla, 2018).

Chlorinated Compounds and Environmental Concerns

Chlorinated Solvent Exposure:

  • Occupational exposure to chlorinated solvents, including chlorophenols, has been linked to adverse health effects, highlighting the need for research into safer alternatives or remediation techniques to mitigate these impacts (Ruder, 2006).

Photocatalytic Oxidation:

  • Photocatalytic treatments have been investigated for the oxidation of reduced sulfur compounds in gaseous flows, a process that could be relevant for mitigating emissions from industrial processes involving chlorinated compounds (Cantau et al., 2007).

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in various chemical reactions, suggesting that its targets could be related to these chemical processes .

Mode of Action

It’s known that similar compounds have been involved in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been used in the synthesis of two-dimensional spin-crossover coordination polymers , indicating that it might affect related biochemical pathways.

Result of Action

Similar compounds have been involved in the synthesis of various chemical structures , suggesting that this compound might have similar effects.

Action Environment

It’s known that similar compounds have displayed different behaviors based on the presence of different solvents , indicating that environmental factors might have a significant influence on the action of this compound.

properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-22-11-10-19(12-14-6-8-18-9-7-14)23(20,21)13-15-4-2-3-5-16(15)17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPJUIXHKLXWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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